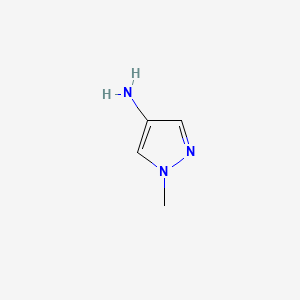

1-methyl-1H-pyrazol-4-amine

Description

Significance of Pyrazole (B372694) Derivatives as Heterocyclic Scaffolds in Synthetic Chemistry

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are considered "privileged" scaffolds in medicinal chemistry and materials science. nih.govresearchgate.net Their structural rigidity, combined with the capacity for diverse substitutions, allows for the fine-tuning of their chemical and physical properties. The synthesis of pyrazole derivatives has evolved from classical condensation reactions to modern, more efficient methods like microwave-assisted synthesis, multicomponent reactions, and catalytic approaches. researchgate.netorganic-chemistry.org These advancements have broadened the accessibility and diversity of pyrazole-based compounds, making them integral to the construction of complex molecular architectures. nih.govresearchgate.netmdpi.com

Overview of Aminopyrazoles as Versatile Building Blocks

Aminopyrazoles, and specifically 5-aminopyrazoles, are highly valued as versatile building blocks in organic synthesis. scirp.orgnih.govscilit.com The presence of an amino group on the pyrazole ring introduces a reactive site that can participate in a wide array of chemical transformations. scirp.orgnih.gov This makes them crucial starting materials for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry. mdpi.comresearchgate.net The reactivity of the amino group, coupled with the inherent properties of the pyrazole core, allows for the creation of diverse molecular libraries with a wide range of potential applications. nih.govresearchgate.net

Historical Context and Evolution of Research on Substituted Pyrazolamines

The study of pyrazoles dates back to the late 19th century, with Ludwig Knorr's synthesis of a pyrazole derivative in 1883 and Eduard Buchner's first synthesis of the parent pyrazole in 1889. mdpi.comglobalresearchonline.net Research into substituted pyrazolamines has since expanded significantly, driven by the discovery of their broad spectrum of biological activities. globalresearchonline.netnih.gov Early research focused on fundamental synthesis and reactivity. acs.org Over the decades, the field has progressed to include the development of highly specific and efficient synthetic methodologies, such as multicomponent reactions and transition-metal catalysis, enabling the synthesis of complex and functionally diverse pyrazolamine derivatives. nih.govmdpi.comnih.gov This evolution has been paralleled by an increased understanding of their structure-activity relationships, guiding the design of new compounds with tailored properties. nih.gov

Scope of the Academic Investigation on 1-Methyl-1H-pyrazol-4-amine

This article focuses exclusively on the chemical compound this compound. The investigation will cover its fundamental chemical and physical properties, established synthesis routes, and known chemical reactions. The aim is to provide a comprehensive and scientifically accurate resource on this specific molecule, drawing from available research literature.

Chemical and Physical Properties of this compound

This compound, with the chemical formula C₄H₇N₃, is a substituted pyrazole derivative. nih.gov It is also known by its synonym, 4-amino-1-methylpyrazole. scbt.com

Interactive Data Table: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 97.12 g/mol | nih.govsigmaaldrich.comsigmaaldrich.com |

| CAS Number | 69843-13-6 | nih.govsigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.141 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 45-80 °C at 760 mmHg | sigmaaldrich.com |

| Refractive Index | n20/D 1.556 | sigmaaldrich.com |

| InChI Key | LBGSWBJURUFGLR-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | CN1C=C(N)C=N1 | nih.gov |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. One common method involves the reduction of a corresponding nitro-substituted pyrazole.

For instance, 1-methyl-4-nitro-1H-pyrazole can be reduced to this compound. A documented procedure involves dissolving 1-methyl-4-nitro-1H-pyrazole in methanol. chemicalbook.com The reduction of the nitro group to an amine is a standard transformation in organic synthesis. mdpi.com

Another potential synthetic pathway starts from 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, where the pyrimidine (B1678525) group is cleaved to yield the desired amine. acs.org

Chemical Reactions of this compound

The amino group in this compound is a key functional group that dictates its reactivity. It can undergo various reactions typical of primary amines. mnstate.edu

One notable reaction is its use in the synthesis of more complex molecules. For example, it serves as a key fragment in the preparation of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, a crucial intermediate for a drug candidate. acs.org This involves the reaction of this compound with a suitable pyrimidine derivative. acs.org

Furthermore, the amino group can be acylated. For example, N-(1-methyl-1H-pyrazol-4-yl)formamide can be prepared by reacting this compound with formic acid. acs.org

The amino group can also participate in the formation of amides. For example, it can be reacted with a picolinic acid derivative to form a picolinamide. chemicalbook.com

Propriétés

IUPAC Name |

1-methylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGSWBJURUFGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80903823 | |

| Record name | NoName_4583 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69843-13-6 | |

| Record name | 1-Methyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 1 Methyl 1h Pyrazol 4 Amine

Established Synthetic Routes to 1-Methyl-1H-pyrazol-4-amine

The laboratory-scale synthesis of this compound is well-documented, with several reliable methods available to chemists. These routes offer different starting points and strategic advantages depending on the desired scale and available resources.

Reduction-Based Syntheses

A prevalent and straightforward method for the synthesis of this compound involves the reduction of a nitro-substituted precursor, specifically 1-methyl-4-nitro-1H-pyrazole. This approach is attractive due to the commercial availability and relative ease of preparation of the nitropyrazole starting material.

The reduction of the nitro group can be achieved using various reducing agents and conditions. Catalytic hydrogenation is a common and efficient method. For instance, the hydrogenation of 1-methyl-4-nitro-1H-pyrazole using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere provides this compound in high yield. This method is often favored for its clean reaction profile and the ease of removal of the catalyst by filtration.

Alternative reduction conditions have also been explored. For example, the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a classic method for nitro group reduction and can be effectively applied to the synthesis of this compound. While effective, this method generates stoichiometric amounts of tin-based byproducts, which require removal during workup.

The choice of reducing agent and reaction conditions can be optimized to achieve the desired purity and yield. Below is a table summarizing common reduction-based synthetic approaches.

| Precursor | Reducing Agent/Catalyst | Solvent | Yield (%) | Reference |

| 1-Methyl-4-nitro-1H-pyrazole | H₂, Pd/C | Methanol | ~99% | vulcanchem.com |

| 1-Methyl-4-nitro-1H-pyrazole | SnCl₂, HCl | Ethanol | Not specified | chemicalbook.com |

| 1-Methyl-4-nitropyrazoles | H₂, Pd/C | Ethyl Acetate (B1210297) | Not specified | chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Cyclization Reactions Leading to the Pyrazole (B372694) Core

The formation of the pyrazole ring itself is a cornerstone of many synthetic strategies. The Knorr pyrazole synthesis and related cyclocondensation reactions are fundamental to this approach. mdpi.comnih.gov These reactions typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.

For the synthesis of this compound, a suitable β-ketonitrile or a related precursor can react with methylhydrazine. nih.govchim.it The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic pyrazole ring with the desired amino group at the C4 position. The regioselectivity of the reaction with substituted hydrazines is a critical consideration in these syntheses. acs.org

While direct, one-pot syntheses of this compound via cyclization are less commonly detailed in the literature compared to the reduction of pre-formed nitropyrazoles, the fundamental principles of pyrazole synthesis are applicable. The choice of reaction partners and conditions is crucial for controlling the regiochemical outcome and maximizing the yield of the desired isomer.

Precursor Transformation Pathways

An alternative to the direct introduction of the amino group during or after pyrazole ring formation is the transformation of a pre-existing functional group on the pyrazole ring. A notable example is the copper-catalyzed amidation of a halo-pyrazole precursor.

This strategy has been successfully employed for the large-scale synthesis of this compound. The process starts with a readily available bromo-substituted pyrazole, which undergoes a cross-coupling reaction with an ammonia (B1221849) surrogate, such as acetamide, in the presence of a copper catalyst. The resulting amide is then hydrolyzed to afford the final this compound. This method circumvents the need for nitration and reduction, thereby avoiding the handling of potentially energetic nitro-containing intermediates and the formation of genotoxic impurities associated with nitro group reductions.

Large-Scale Synthesis and Process Development Strategies

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on scalability, safety, cost-effectiveness, and sustainability.

Optimization of Reaction Conditions for Scalability

For large-scale production, reaction conditions must be rigorously optimized. In the context of the reduction of 1-methyl-4-nitro-1H-pyrazole, this involves optimizing catalyst loading, hydrogen pressure, temperature, and reaction time to ensure complete conversion while minimizing side reactions and ensuring process safety. researchgate.netafinitica.com

In the copper-catalyzed amidation route, optimization would focus on the choice of copper catalyst, ligand, base, and solvent to maximize yield and turnover number, thereby reducing the cost associated with the catalyst. acs.org The workup and purification procedures are also critical for large-scale operations to ensure the final product meets the required purity specifications. A process for the preparation of a derivative, 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, highlights the importance of selecting appropriate solvents and controlling reaction temperatures for substitution and cyclization reactions in a large-scale setting. google.com

Efficiency and Atom Economy in Industrial-Scale Production

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Current time information in Bangalore, IN. Addition and cyclization reactions are generally considered to have high atom economy.

The reduction of 1-methyl-4-nitro-1H-pyrazole via catalytic hydrogenation is a relatively atom-economical process, with the main byproduct being water. In contrast, methods using stoichiometric reducing agents like SnCl₂ have lower atom economy due to the generation of metal-containing waste.

Below is a comparative table of different synthetic routes, highlighting aspects relevant to large-scale production.

| Synthetic Route | Key Advantages for Scalability | Key Considerations for Scalability | Atom Economy |

| Reduction of 1-Methyl-4-nitro-1H-pyrazole | High-yielding, established chemistry. | Handling of potentially energetic nitro-intermediates, specialized hydrogenation equipment. | High (with catalytic hydrogenation) |

| Cyclization Reactions | Potentially fewer steps, direct formation of the core structure. | Control of regioselectivity, availability of starting materials. | Generally High |

| Copper-Catalyzed Amidation | Avoids nitration/reduction, milder conditions. | Catalyst cost and removal, optimization of coupling conditions. | Good |

This table is interactive. Click on the headers to sort the data.

Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, several "green" methods applicable to the reduction of nitroarenes and nitro-heterocycles like 1-methyl-4-nitro-1H-pyrazole have been developed. These approaches aim to reduce environmental impact by using less hazardous reagents, employing safer solvents like water, and improving energy efficiency.

One prominent green strategy is the use of catalytic transfer hydrogenation. This technique avoids the use of flammable hydrogen gas by employing a hydrogen donor, such as hydrazine hydrate (B1144303) (N₂H₄·H₂O), in the presence of a catalyst. Systems like iron(III) chloride (FeCl₃) with hydrazine in water have proven to be effective for the high-yield reduction of nitroarenes to anilines at elevated temperatures. researchgate.net This method is advantageous due to the use of an inexpensive, non-precious metal catalyst and water as a benign solvent.

Another approach involves the use of metals in aqueous systems under neutral or near-neutral conditions, which circumvents the need for strong acids. The reduction of nitroarenes using zinc metal in an aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 80°C is a notable example. rsc.org This method is cost-effective, uses water as the solvent, and demonstrates high chemoselectivity for the nitro group. rsc.org

More advanced and innovative green methods include photocatalysis. Heterogeneous photocatalysts, such as those based on lead bismuth oxyhalides (PbBiO₂X), can facilitate the reduction of nitroaromatics to anilines using visible light (e.g., blue light) as the energy source. uni-regensburg.de While still an emerging technology for specific applications, photocatalysis represents a frontier in green synthesis, harnessing light to drive chemical reactions under mild conditions. uni-regensburg.de

Table 2: Green Synthetic Approaches for this compound

| Method | Reagents & Catalyst | Solvent | Green Advantages |

|---|---|---|---|

| Catalytic Transfer Hydrogenation | Hydrazine hydrate, Iron(III) chloride or other metal salts | Water, Methanol | Avoids flammable H₂ gas; uses water as a green solvent; employs inexpensive catalysts. researchgate.net |

| Metal Reduction in Aqueous Media | Zinc (Zn), Ammonium chloride (NH₄Cl) | Water | Avoids strong acids and organic solvents; low cost and simple procedure. rsc.org |

| Photocatalytic Reduction | Photocatalyst (e.g., PbBiO₂X), Electron Donor (e.g., Triethanolamine) | Varies (often organic) | Uses visible light as an energy source; operates under mild conditions; high selectivity. uni-regensburg.de |

Derivatization and Functionalization Reactions of 1 Methyl 1h Pyrazol 4 Amine

Amination and Amidation Reactions of the 4-Amino Group

The amino group of 1-methyl-1H-pyrazol-4-amine is a key handle for a variety of transformations, including the formation of amides, sulfonamides, and N-alkylated products.

The reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides, is a common method for the synthesis of N-substituted pyrazole (B372694) amides. For instance, the acylation of the amino group in pyrazole derivatives can lead to the formation of novel amide compounds. mdpi.comresearchgate.net In one example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized, and their antifungal activities were evaluated. mdpi.comresearchgate.net Another study reported the synthesis of pyrazole-thiophene-based amide derivatives through the reaction of thiophene (B33073) carboxylic acid with various pyrazole amines. nih.gov

A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for their in vitro mycelia growth inhibition activity against seven phytopathogenic fungi. mdpi.com The majority of these compounds demonstrated moderate to excellent activity. mdpi.com

Table 1: Examples of N-Substituted Pyrazole Amides

| Starting Material | Reagent | Product |

|---|---|---|

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Substituted anilines | N-aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides mdpi.comresearchgate.net |

| 5-Bromothiophene carboxylic acid | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 5-Bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide nih.gov |

| 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride | Ammonium (B1175870) thiocyanate, fluorinated aromatic amines | Pyrazole acyl thiourea (B124793) derivatives researchgate.net |

Reductive amination provides a pathway to N-alkylated derivatives of this compound. This reaction typically involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. A one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, proceeding through a solvent-free condensation/reduction sequence. mdpi.comresearchgate.netresearchgate.net This method is noted for its operational simplicity and the fact that isolation of the intermediate imine is not required. mdpi.comresearchgate.net The reaction of carbonyl compounds with amines in the presence of a reducing agent is a widely used method in organic synthesis. ineosopen.org

The amino group of pyrazole derivatives can be readily sulfonated to form sulfonamides. For example, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide was synthesized in good yield through a triethylamine-mediated sulfonamidation reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride. mdpi.comresearchgate.net This highlights a classic method for creating pyrazole-sulfonamide hybrids. mdpi.com

Formylation of the pyrazole ring, often achieved through the Vilsmeier-Haack reaction, is a key transformation. researchgate.netnih.gov This reaction introduces a formyl group, typically at the 4-position of the pyrazole ring, which can then be used in subsequent reactions. researchgate.net For instance, 1-phenylpyrazole (B75819) can be converted into its 4-formyl derivative. researchgate.net The resulting aldehydes are versatile intermediates that can be oxidized to carboxylic acids or used in reductive amination reactions. ineosopen.orgnih.gov

C-C and C-N Coupling Reactions Involving the Pyrazole Ring System

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazole ring, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Buchwald-Hartwig amination is a widely used method for the formation of C-N bonds and has been applied to pyrazole substrates. nih.gov For example, this compound has been coupled with functionalized aryl halides using a palladium catalyst. nih.gov This reaction has been employed in the synthesis of bioactive compounds, such as inhibitors of Bruton's Tyrosine Kinase (BTK). nih.gov In one instance, the Buchwald-Hartwig amination of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines with aminopyrazoles yielded the desired N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives. nih.gov

The Suzuki coupling reaction is another important palladium-catalyzed transformation that allows for the formation of C-C bonds. This reaction typically involves the coupling of a boronic acid or its ester with a halide. For example, (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol (B44631) ester has been used in Suzuki coupling reactions with substituted 2,4-dichloropyrimidines to afford 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines. nih.gov These intermediates can then undergo further functionalization, such as Buchwald-Hartwig amination. nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst/Ligand System | Product |

|---|---|---|---|---|

| Suzuki Coupling | (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester | 5-substituted-2,4-dichloropyrimidine | PdCl₂(dppf)·DCM / K₂CO₃ | 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine nih.gov |

| Buchwald-Hartwig Amination | 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine | This compound | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | N-(1-methyl-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine nih.gov |

| Buchwald-Hartwig Amination | This compound | Functionalized aryl halide | Palladacycle | N-aryl-1-methyl-1H-pyrazol-4-amine nih.gov |

Nucleophilic Aromatic Substitution (SNAr) on Activated Pyrazole Derivatives

The amino group of this compound serves as an effective nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. This reaction typically involves an electron-deficient aromatic or heteroaromatic ring system activated by one or more electron-withdrawing groups, which stabilizes the negative charge of the intermediate Meisenheimer complex. mdpi.comnih.gov The reaction proceeds via an addition-elimination mechanism, where the amine attacks the electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate, followed by the departure of a leaving group, commonly a halide. mdpi.comvulcanchem.com

A notable application of this reaction is the synthesis of complex kinase inhibitors. For instance, this compound can be coupled with highly activated heterocyclic systems. In one example, the amine of 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine acts as the nucleophile, displacing a chlorine atom from the electron-deficient 2,6-dichloro-3-nitropyridine. vulcanchem.com The nitro group on the pyridine (B92270) ring is crucial for activating the ring towards nucleophilic attack. This reaction is highly regioselective, with the substitution occurring at the 2-position of the pyridine ring. vulcanchem.com

Similarly, the N-formyl derivative, N-(1-methyl-1H-pyrazol-4-yl)formamide, is used as a nucleophile to displace a methylsulfonyl group from 4-chloro-2-(methylsulfonyl)pyrimidine. mdpi.comevitachem.com The use of the formamide (B127407) derivative can enhance nucleophilicity and improve selectivity in some cases. mdpi.com This SNAr reaction is a key step in the large-scale synthesis of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, a vital intermediate for a clinical drug candidate. mdpi.comevitachem.com

Electrophilic Aromatic Substitution on Activated Sites

The pyrazole ring is an electron-rich aromatic system, and the presence of the strongly activating amino group at the C4-position further enhances its propensity to undergo electrophilic aromatic substitution. In general, the pyrazole ring can undergo reactions such as nitration and halogenation. semanticscholar.orgbeilstein-journals.org Based on the principles of electrophilic substitution, the amino group at C4 is expected to direct incoming electrophiles primarily to the C5-position, which is ortho to the activating group.

While specific examples of direct electrophilic substitution on this compound are not extensively detailed in the surveyed literature, related reactions on isomeric pyrazoles provide insight into the ring's reactivity. For example, nitration is a common reaction for pyrazole rings, often used to introduce functional groups for further elaboration. mdpi.combeilstein-journals.org Likewise, bromination of the pyrazole core, often at the 4-position in the absence of a substituent there, is a key step in the synthesis of various functionalized pyrazole derivatives. evitachem.comresearchgate.net The introduction of a halogen provides a handle for subsequent cross-coupling reactions.

Heterocyclic Ring Annulation and Fusion Reactions

This compound is a valuable precursor for the construction of fused heterocyclic systems, where the pyrazole ring is annulated with another ring. These reactions typically involve the participation of the C4-amino group and the adjacent C5-carbon atom in a cyclocondensation reaction with a suitable bifunctional electrophile.

Synthesis of Pyrimidin-2-amine Scaffolds

A significant application of this compound is in the synthesis of pyrazolo-substituted pyrimidin-2-amines, which are scaffolds of interest in drug discovery, particularly as CDK2 inhibitors. semanticscholar.org The synthesis is typically achieved through a Buchwald-Hartwig amination or a nucleophilic aromatic substitution reaction, where the aminopyrazole couples with a functionalized pyrimidine (B1678525).

For example, 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a key intermediate that can be prepared on a large scale. mdpi.comevitachem.com One route involves the SNAr reaction between N-(1-methyl-1H-pyrazol-4-yl)formamide and 4-chloro-2-(methylsulfonyl)pyrimidine, followed by in-situ hydrolysis of the formyl group. mdpi.comevitachem.com Alternatively, various N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been synthesized via Buchwald-Hartwig amination of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines with this compound. semanticscholar.org

| Reactant 1 | Reactant 2 | Reaction Type | Product | Ref. |

| N-(1-Methyl-1H-pyrazol-4-yl)formamide | 4-Chloro-2-(methylsulfonyl)pyrimidine | SNAr / Hydrolysis | 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | mdpi.com, evitachem.com |

| This compound | 2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine | Buchwald-Hartwig Amination | 5-Fluoro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | semanticscholar.org |

| This compound | 2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine | Buchwald-Hartwig Amination | 5-Methyl-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | semanticscholar.org |

Construction of Isoquinolin-3-amine Derivatives

The 1-methyl-1H-pyrazol-4-yl moiety is also incorporated into isoquinoline (B145761) systems to generate potent kinase inhibitors. The synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine showcases a multi-step strategy where the pyrazole is first attached to the isoquinoline core, which is then further functionalized. vulcanchem.com

| Step | Reactants | Reagents/Conditions | Product | Ref. |

| 1 | 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline, Benzophenone imine | Pd(OAc)₂, BINAP, t-BuONa, Toluene, MW | 5-(1-Methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | |

| 2 | 5-(1-Methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, 2,6-Dichloro-3-nitropyridine | DIEA, 1,4-Dioxane, Reflux | N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | , vulcanchem.com |

Formation of Other Fused Heterocycles

The synthetic utility of the aminopyrazole core extends to the creation of a wide array of other fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-b]pyridines. acs.orgcore.ac.uk These syntheses often rely on the cyclocondensation of a 4,5-disubstituted pyrazole precursor, which can be derived from this compound, with a binucleophile or bielectrophile.

For instance, the synthesis of pyrazolo[3,4-d]pyridazines can be achieved by the reaction of a pyrazole derivative containing vicinal carbonyl or cyano groups with hydrazine (B178648) hydrate (B1144303). acs.orgasianpubs.orgresearchgate.net A common strategy involves converting the C4-amino group of this compound into a cyano group and introducing a formyl or acyl group at the C5-position. The resulting precursor can then undergo cyclization with hydrazine to form the fused pyridazine (B1198779) ring. acs.org

Similarly, pyrazolo[3,4-b]pyridines are accessible through the condensation of 5-aminopyrazole-4-carbaldehydes with active methylene (B1212753) compounds like malononitrile (B47326) or β-ketoesters, a reaction known as the Friedländer annulation. acs.orgcore.ac.uk These reactions highlight the role of this compound as a foundational starting material for a diverse range of fused N-heterocycles with significant potential in medicinal chemistry.

Reactivity Profiles and Reaction Mechanisms of 1 Methyl 1h Pyrazol 4 Amine and Its Derivatives

Basicity and Nucleophilicity of the Amine Functionality

The amine group at the C4 position of the 1-methyl-1H-pyrazole ring is a key determinant of the molecule's chemical character. Its basicity and nucleophilicity are modulated by the electronic effects of the pyrazole (B372694) core.

Nucleophilicity: The amine functionality in aminopyrazoles serves as the primary nucleophilic center in many reactions. nih.gov 5-Aminopyrazoles, a closely related isomer, are described as polyfunctional compounds with three potential nucleophilic sites: the exocyclic amine (5-NH2), the ring nitrogen (1-NH), and the ring carbon (4-CH), with the reactivity order generally being 5-NH2 > 1-NH > 4-CH. nih.gov For 1-methyl-1H-pyrazol-4-amine, the primary nucleophilic sites are the exocyclic 4-NH2 group and the C5 position of the ring, which is activated by the amino group. The N1 position is blocked by a methyl group, preventing its participation in reactions as a nucleophile. The nucleophilic strength of the amine is sufficient to engage in a variety of reactions, including acylation, alkylation, and condensation reactions. mdpi.comencyclopedia.pub The nucleophilicity of the C4 position (analogous to the C5 position in 4-aminopyrazoles) in 5-aminopyrazoles is significant, acting as the β-position of an enamine moiety and participating in cyclocondensation reactions. publish.csiro.au

Table 1: Comparison of Predicted Basicity

| Compound | Predicted pKa | Reference |

|---|---|---|

| This compound | 4.18 | chemicalbook.com |

| Aniline (B41778) | 4.6 | Standard Value |

| Cyclohexylamine | 10.6 | Standard Value |

Concerted vs. Stepwise Reaction Pathways

Chemical reactions can proceed through a single, coordinated step (concerted) or through a multi-step pathway involving one or more intermediates (stepwise). psiberg.comdifferencebetween.com The pathway taken by this compound and its derivatives is highly dependent on the nature of the reactants and reaction conditions.

Stepwise Pathways: Most reactions involving aminopyrazoles are described as stepwise processes. For instance, the synthesis of pyrazoles from β-ketonitriles and hydrazine (B178648) involves an initial nucleophilic attack to form a hydrazone intermediate, followed by an intramolecular cyclization. chim.it Similarly, transformations of aminopyrazoles often proceed through discrete intermediates. The Knorr pyrazole synthesis, involving the reaction of 1,3-dicarbonyl compounds with hydrazines, is a classic example of a stepwise condensation reaction. researchgate.net A mechanistic study of pyrazole formation from isoxazoles proposes a stepwise ring-opening/ring-closing sequence. chim.it In multicomponent reactions, aminopyrazoles react sequentially, first forming an intermediate via a Knoevenagel condensation or Michael addition, which then undergoes intramolecular cyclization. publish.csiro.au

Concerted Pathways: While less common, concerted pathways, such as pericyclic reactions (e.g., Diels-Alder), are theoretically possible, especially with vinyl-substituted pyrazole derivatives. nih.gov However, for reactions directly involving the amine functionality of this compound, such as acylation or alkylation, the mechanisms are typically considered stepwise, proceeding through tetrahedral intermediates. There is little evidence in the provided literature to suggest that derivatization at the amine group follows a concerted pathway. The distinction between these pathways can be investigated using techniques like kinetic isotope effects. nih.gov

Kinetic Studies of Derivatization Reactions

Kinetic studies provide quantitative insight into reaction rates and mechanisms. While specific kinetic data for the derivatization of this compound is sparse in the surveyed literature, studies on related systems offer valuable information.

A study on the acylation of various amines catalyzed by azoles (including pyrazole) revealed complex kinetics dependent on the catalyst, solvent, and an auxiliary base. nih.govacs.org The reaction was shown to proceed via the formation of an N-acylated pyrazole intermediate, with the rate of amide formation being influenced by the rates of both the formation and the subsequent aminolysis of this intermediate. nih.gov

Kinetic studies of the Knorr pyrazole synthesis found that reaction rates were significantly influenced by substituents on both the diketone and the phenylhydrazine, as well as the acidity of the medium, with rates varying by as much as 1000-fold. researchgate.net A Hammett plot for the reaction of para-substituted acyl pyrazolones with 1-aminobutane showed a positive ρ value of +1.42, indicating that electron-withdrawing substituents on the acyl group accelerate the reaction by making the carbonyl carbon more electrophilic. scispace.com This suggests that in the acylation of this compound, the rate would be sensitive to the electrophilicity of the acylating agent.

Table 2: Factors Influencing Reaction Kinetics in Pyrazole Chemistry

| Factor | Observation | Implication for this compound | Reference |

|---|---|---|---|

| Substituents | Electron-withdrawing groups on acylating agents increase reaction rates. | Derivatization will be faster with more electrophilic reagents (e.g., acyl chlorides vs. anhydrides). | scispace.com |

| Acidity (pH) | The rate-determining step for pyrazole formation can shift as a function of pH. | The optimal pH for derivatization will depend on balancing amine nucleophilicity and electrophile reactivity. | researchgate.net |

| Solvent | Changing solvent from MeCN to THF resulted in lower-order kinetics and slower rates in azole-catalyzed acylation. | Reaction rates and potentially the observed kinetic order can be highly solvent-dependent. | nih.gov |

Influence of Substituents on Reaction Outcomes

Electron-Donating Groups (EDGs): EDGs (e.g., -OH, -NH2) increase the electron density of the pyrazole ring. eurasianjournals.com This enhances the nucleophilicity of the exocyclic 4-amino group, making it more reactive towards electrophiles. In multicomponent reactions, aminopyrazoles bearing an electron-releasing group tend to give better yields. mdpi.com

Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO2, -CN, -COOH) decrease the electron density of the pyrazole ring. eurasianjournals.com This reduces the basicity and nucleophilicity of the 4-amino group, potentially slowing down reactions at that site. However, EWGs can also increase the acidity of ring C-H protons, facilitating deprotonation and subsequent functionalization at carbon positions. For example, the presence of a strong EWG like a pyridyl group at the N1 position can activate the C5 position towards nucleophilic aromatic substitution, a reaction that is otherwise difficult on the π-excessive pyrazole ring. mdpi.comencyclopedia.pub

Steric Effects: The steric bulk of substituents near the reactive sites can hinder the approach of reagents, thereby influencing reaction rates and, in some cases, regioselectivity. acs.org In the synthesis of pyrazoles, an increase in the steric hindrance of a substituent on hydrazine was found to favor the formation of one regioisomer over another. chim.it

Table 3: Predicted Influence of Substituents on the Reactivity of this compound

| Substituent Position | Substituent Type | Effect on 4-Amine Nucleophilicity | Effect on Ring Reactivity | Reference |

|---|---|---|---|---|

| C3 or C5 | Electron-Donating (e.g., -OCH₃) | Increase | Activates ring towards electrophilic substitution | mdpi.comeurasianjournals.com |

| C3 or C5 | Electron-Withdrawing (e.g., -CN) | Decrease | Deactivates ring towards electrophilic substitution; may activate for nucleophilic substitution | mdpi.comeurasianjournals.com |

| C3 or C5 | Sterically Bulky (e.g., -C(CH₃)₃) | Minor electronic effect; may sterically hinder approach to N4 and C5 | Sterically hinders approach to adjacent ring positions | chim.itacs.org |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural assignment of 1-methyl-1H-pyrazol-4-amine can be achieved.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals. The N-methyl group introduces a singlet, typically in the range of 3.5-4.0 ppm. The two protons on the pyrazole (B372694) ring, H3 and H5, are chemically non-equivalent and appear as singlets, as direct proton-proton coupling between them is generally negligible. The electron-donating amino group at the C4 position significantly influences the electron density of the ring, causing the H3 and H5 protons to appear at higher fields (more shielded) compared to unsubstituted 1-methylpyrazole. chemicalbook.com The protons of the primary amine group (-NH₂) typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom; its chemical shift is highly dependent on solvent and concentration. orgchemboulder.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display four signals corresponding to the four unique carbon environments in the molecule. The N-methyl carbon signal is expected in the aliphatic region, generally around 35-40 ppm. The three carbons of the pyrazole ring (C3, C4, and C5) have distinct chemical shifts. The C4 carbon, being directly attached to the amino group, is significantly shielded and appears at a higher field compared to the other ring carbons. researchgate.net Conversely, C3 and C5 are deshielded, with their precise chemical shifts influenced by the N-methyl and C4-amino substituents. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on analysis of substituent effects on the pyrazole scaffold.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-CH₃ | ~3.6 (s, 3H) | ~38.0 |

| H3 | ~7.2 (s, 1H) | ~135.0 |

| C4 | - | ~118.0 |

| H5 | ~7.0 (s, 1H) | ~125.0 |

| NH₂ | ~3.5 (br s, 2H) | - |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the connectivity and spatial arrangement of atoms. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, the COSY spectrum would be relatively simple, primarily confirming the absence of significant coupling between the H3 and H5 ring protons, which is typical for pyrazoles with this substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. nih.gov This is crucial for definitively assigning the carbon signals. Expected correlations would link the methyl proton signal to the N-CH₃ carbon, the H3 signal to the C3 carbon, and the H5 signal to the C5 carbon.

The N-methyl protons (¹H) showing correlations to both the C3 and C5 carbons (³JCH coupling), confirming the methyl group's attachment to the N1 position.

The H3 proton showing correlations to C4 and C5.

The H5 proton showing correlations to C3 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this molecule, a key NOESY correlation would be expected between the N-methyl protons and the H5 proton, providing definitive proof of the N1-methylation regiochemistry. rsc.org

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei (¹H → ¹³C or ¹H) | Type of Information |

|---|

| HSQC | N-CH ₃ → C H₃ H 3 → C 3 H 5 → C 5 | Direct one-bond C-H connectivity | | HMBC | N-CH ₃ → C 3, C 5 H 3 → C 4, C 5 H 5 → C 3, C 4 | 2-3 bond C-H connectivity, confirms substitution pattern | | NOESY | N-CH ₃ ↔ H 5 | Through-space proximity, confirms N1 substitution |

Advanced NMR Techniques for Dynamic Processes

The presence of an amino group (-NH₂) on the pyrazole ring introduces the possibility of dynamic processes that can be studied using advanced NMR techniques. libretexts.org

Variable-Temperature (VT) NMR: This technique can be employed to study the rate of proton exchange of the amine hydrogens with protic solvents or with trace amounts of water. At low temperatures, this exchange can be slowed, potentially leading to the resolution of coupling between the amine protons and adjacent ¹⁵N or even ring protons. oup.com

Exchange Spectroscopy (EXSY): EXSY, a 2D NMR technique similar to NOESY, can be used to quantitatively measure the rates of chemical exchange. It could be applied to monitor the exchange dynamics of the amine protons if distinct amine proton signals were observable under specific conditions (e.g., in aprotic solvents at low temperature). rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers insights into the molecular structure through the analysis of fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the elemental composition of a molecule with very high accuracy. For this compound (C₄H₇N₃), the calculated monoisotopic mass is 97.063997 Da. An HRMS measurement would confirm this exact mass, thereby verifying the molecular formula and ruling out other potential formulas with the same nominal mass. pnnl.gov

Electrospray Ionization (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. nih.gov For this compound, ESI-MS in positive ion mode would be expected to show a prominent signal at m/z 98.0712, corresponding to the [C₄H₈N₃]⁺ ion.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be used to induce fragmentation and gain structural information. The fragmentation of N-methylated pyrazoles is well-documented and often involves characteristic losses. researchgate.net For the protonated this compound, key fragmentation pathways would likely include:

Loss of Acetonitrile (CH₃CN): A common rearrangement and fragmentation pathway for pyrazole rings can lead to the expulsion of a stable neutral molecule.

Loss of Hydrogen Cyanide (HCN): Cleavage of the pyrazole ring often results in the loss of HCN (27 Da).

Loss of Ammonia (B1221849) (NH₃): The amino substituent may be eliminated as ammonia (17 Da), particularly after protonation. nih.gov

Table 3: Predicted ESI-MS and MS/MS Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Description |

|---|---|---|

| 98.0712 | [C₄H₈N₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 81.0556 | [C₄H₅N₂]⁺ | Loss of NH₃ from [M+H]⁺ |

| 71.0607 | [C₃H₅N₂]⁺ | Loss of HCN from [M+H]⁺ |

| 57.0450 | [C₃H₃N]⁺ | Loss of CH₃CN from [M+H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the IR spectrum is characterized by absorption bands corresponding to its primary amine (-NH2), pyrazole ring, and methyl (-CH3) group.

The primary amine group is particularly diagnostic. It typically displays two distinct absorption bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric N-H stretching vibrations. wpmucdn.compressbooks.pub Another key vibration for primary amines is the N-H scissoring (bending) mode, which appears around 1600 cm⁻¹. wpmucdn.com

The pyrazole ring contributes to a complex pattern in the fingerprint region of the spectrum. Characteristic absorptions include C-H stretching of the aromatic ring, C=C and C=N stretching vibrations. mdpi.commdpi.com The C-H stretching vibrations of the methyl group are expected in the 2960-2800 cm⁻¹ range. wpmucdn.com

Detailed analysis of related pyrazole structures reveals specific band assignments that are applicable to this compound. For instance, the pyrazole C=N stretching vibration is often observed around 1610-1620 cm⁻¹. mdpi.com

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 |

| C-H Stretch (Aromatic) | Pyrazole Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Methyl Group (-CH₃) | 2960 - 2850 |

| N-H Scissoring (Bending) | Primary Amine (-NH₂) | ~1600 |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and crystal packing.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum provides information about the electronic structure and conjugated systems within the molecule.

The pyrazole ring in this compound is the primary chromophore responsible for UV absorption. The parent compound, 1H-Pyrazole, exhibits a strong absorption maximum (λmax) around 203-210 nm. researchgate.net This absorption is attributed to a π→π* electronic transition within the conjugated diene system of the five-membered heterocyclic ring.

The presence of the amino (-NH2) group at the 4-position and the methyl (-CH3) group at the 1-position on the pyrazole ring can influence the absorption spectrum. The amino group, acting as an auxochrome, may cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to the unsubstituted pyrazole. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. The electronic transitions observed are typically π→π* transitions, which are characteristic of aromatic and conjugated systems. msu.edu

Table 2: Expected UV-Visible Absorption Data for this compound

| Chromophore | λmax (nm) (approx.) | Type of Transition |

|---|

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Applications in Organic Synthesis and Functional Materials Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

1-methyl-1H-pyrazol-4-amine serves as a fundamental building block in the synthesis of a variety of complex organic structures. scbt.com Its utility as a precursor is prominent in the creation of N-heterocyclic amines, which are crucial components in drug discovery and modern organic synthesis. mdpi.com The amine group provides a reactive site for forming new carbon-nitrogen bonds, enabling the extension of the molecular framework.

A notable application is in the synthesis of potential anticancer agents. For instance, this compound is used to create N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which have been investigated as Cyclin-Dependent Kinase 2 (CDK2) inhibitors. nih.gov In this process, the amine functionality of the pyrazole (B372694) is coupled with a substituted pyrimidine (B1678525) ring to form the core structure of the target inhibitor. nih.gov Another example involves a one-pot, two-step synthesis where 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, a related compound, is reacted with p-methoxybenzaldehyde and subsequently reduced to form a more complex secondary amine, demonstrating the synthetic utility of the pyrazolyl-amine scaffold. mdpi.com

| Precursor | Reagent(s) | Reaction Type | Resulting Complex Molecule |

| This compound | 5-fluoro-2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine | Buchwald-Hartwig Amination | 5-fluoro-N,4-di(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine nih.gov |

| This compound | 5-chloro-2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine | Buchwald-Hartwig Amination | 5-chloro-N,4-di(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine nih.gov |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde, Sodium borohydride | Reductive Amination (One-Pot) | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com |

Integration into Diverse Heterocyclic Systems for Synthetic Purposes

The structure of this compound is readily integrated into larger, more diverse heterocyclic systems. This is often achieved through reactions that form new rings fused to or connected with the initial pyrazole core. The synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine systems exemplifies this integration. semanticscholar.orgnih.gov

In one synthetic pathway, 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile reacts with various reagents to form fused heterocyclic systems using green chemistry methods like microwave-assisted synthesis. nih.gov For example, reaction with formamidine (B1211174) acetate (B1210297) can yield pyrazolo[3,4-d]pyrimidine derivatives. nih.gov Similarly, the synthesis of CDK2 inhibitors involves coupling this compound with a 2,4-dichloropyrimidine (B19661) derivative, resulting in a molecule containing both pyrazole and pyrimidine rings linked by an amine bridge. nih.gov This strategic combination of different heterocyclic motifs is a common approach to developing molecules with specific biological activities.

Development of Advanced Synthetic Strategies Utilizing Pyrazole Amine Chemistry

Modern synthetic chemistry has seen the development of advanced strategies that leverage the reactivity of pyrazole amines to construct complex molecules efficiently. These methods often prioritize high yields, simple workup procedures, and environmentally friendly conditions. mdpi.comscispace.com

Key strategies include:

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki coupling are instrumental. nih.gov For instance, Buchwald-Hartwig amination is used to couple this compound with a chloropyrimidine, while Suzuki coupling is used to attach a pyrazolylboronic acid pinacol (B44631) ester to a pyrimidine core, building the desired heterocyclic framework step-by-step. nih.gov

One-Pot, Multi-Component Reactions: These reactions combine several steps into a single procedure, saving time and resources. A one-pot, two-step synthesis for N-heterocyclic amines involves an initial solvent-free condensation followed by a reduction, showcasing an efficient route to complex amines from pyrazole precursors. mdpi.com

Green Chemistry Approaches: Techniques such as microwave-assisted synthesis and grinding are being employed to create pyrazole-containing heterocycles. nih.gov These methods often lead to shorter reaction times, higher yields, and a reduction in solvent waste compared to conventional heating. nih.govresearchgate.net For example, the reaction of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile with various reagents has been successfully carried out using microwave irradiation, demonstrating a green approach to complex heterocyclic systems. nih.gov

Exploration of Pyrazole Derivatives for Non-Linear Optics (NLO) Applications

Derivatives of pyrazole are increasingly being explored for their potential in materials science, particularly in the field of non-linear optics (NLO). researchgate.net NLO materials are crucial for applications in photonics and optoelectronics, and organic compounds with specific structural features can exhibit significant NLO responses. rsc.org Pyrazole derivatives are attractive candidates due to their excellent electro-optical properties. researchgate.net

Research has shown that the NLO properties of pyrazole-based molecules can be finely tuned by modifying their structure. rsc.orgeurjchem.com This often involves creating "push-pull" systems by attaching electron-donating and electron-accepting groups to the pyrazole ring. rsc.org The resulting intramolecular charge transfer contributes to a large molecular hyperpolarizability, a key parameter for NLO activity.

Theoretical and experimental studies have been conducted on various pyrazole derivatives to assess their NLO potential:

DFT Calculations: Density Functional Theory (DFT) is widely used to investigate the electronic structure and predict the NLO properties of new pyrazole compounds. eurjchem.commdpi.comnih.gov These calculations help in understanding the relationship between molecular structure and NLO response, guiding the design of more effective materials. eurjchem.com

Experimental Validation: Techniques like the Z-scan and Third Harmonic Generation (THG) are used to experimentally measure the NLO properties of synthesized pyrazole derivatives, often prepared as doped thin polymeric films. rsc.orgresearchgate.net

Studies on various pyrazole derivatives have demonstrated their promise as NLO materials. For example, pyrazole-thiophene-based amides and other substituted pyrazolines have been synthesized and analyzed, with some compounds exhibiting a notable NLO response. rsc.orgmdpi.com The functionalization of the pyrazoline ring with different groups has been shown to significantly influence the material's optical nonlinearity, highlighting the potential for tailoring these molecules for specific NLO applications. rsc.orgnih.gov

| Pyrazole Derivative Class | Investigation Method | Key Finding |

| Bis-spiropipridinon/pyrazole derivatives | DFT Calculations (B3LYP/6-311G(d,p)) | The effect of different substituents on the geometry and NLO properties was analyzed. eurjchem.com |

| Pyrazoline derivatives | Femtosecond Z-scan, Quantum Chemical Calculations | Characterized for two-photon absorption (TPA) properties and efficient broadband photoluminescence. researchgate.net |

| Push-pull pyrazoline-based derivatives | Third Harmonic Generation (THG) Maker fringes | The optical nonlinearity is highly dependent on the functionalization with different push-pull moieties. rsc.org |

| Pyrazole-thiophene-based amides | DFT Calculations | Compound (9f) in the studied series exhibited a superior non-linear optical response compared to others. mdpi.com |

| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | Open-aperture Z-scan technique | The compounds were identified as good candidates for NLO applications based on their optical nonlinearity in chloroform (B151607) solution. researchgate.netnih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of 1-methyl-1H-pyrazol-4-amine and its subsequent use in the formation of more complex structures is a cornerstone of its utility. While established methods exist, the pursuit of more efficient, scalable, and environmentally benign synthetic routes remains a key objective for future research.

Current synthetic strategies often involve the reduction of a nitro-pyrazole precursor, such as 1-methyl-4-nitro-1H-pyrazole, to yield the desired amine. chemicalbook.com This foundational compound is frequently utilized as a key intermediate in multi-step syntheses. For instance, it is a precursor for N-(1-Methyl-1H-pyrazol-4-yl)formamide, which is then used in the large-scale production of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, a significant fragment for a clinical drug candidate. acs.orgacs.org

Future research could focus on developing catalytic systems that bypass harsh reagents or multiple steps. The exploration of flow chemistry processes could also offer significant advantages in terms of safety, efficiency, and scalability for the production of this amine and its derivatives.

| Synthetic Approach | Key Reagents/Catalysts | Description | Reference |

| Nitro-pyrazole Reduction | Methanol | Reduction of 1-methyl-4-nitro-1H-pyrazole to form the amine. | chemicalbook.com |

| Buchwald-Hartwig Amination | Palladium Catalysts | Coupling of the amine with chloro-pyrimidines to form N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines. | nih.gov |

| Suzuki Coupling | Palladium Catalysts, K2CO3 | Coupling of boronic acid pinacol (B44631) esters of pyrazole (B372694) derivatives with dichloropyrimidines. | nih.gov |

| Copper-Catalyzed Amidation | Copper Catalysts | Used for the kilogram-scale preparation of aminopyrazole building blocks. | acs.org |

| Reductive Cyclization | Indium, Hydrochloric Acid | A step in a multi-step synthesis to prepare a 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline intermediate. | google.com |

Investigation of Unprecedented Reactivity Patterns

The reactivity of this compound is primarily centered around the nucleophilicity of the amino group and the versatile chemistry of the pyrazole ring. This allows for a range of transformations, including nucleophilic substitution, acylation, and condensation reactions. smolecule.com These reactions enable further functionalization to modify the properties of the resulting molecules. smolecule.com

The amine group's ability to participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has been instrumental in the synthesis of complex heterocyclic systems. nih.gov This reactivity has been exploited to create potent and selective kinase inhibitors. nih.gov Furthermore, its derivatives have been shown to undergo intramolecular cyclization and other tandem reactions to form fused heterocyclic systems like pyrano[4,3-c]pyrazol-4(1H)-ones. beilstein-journals.org

Future investigations could delve into uncovering less common reactivity modes. This might include exploring the potential for C-H activation of the pyrazole ring, investigating its behavior under photoredox catalysis, or using it as a directing group in catalyzed reactions to achieve novel molecular architectures.

| Reactivity Pattern | Reactants/Conditions | Product Type | Reference |

| Nucleophilic Substitution | Acyl chlorides, anhydrides | Amides | smolecule.com |

| Condensation | Aldehydes, ketones | Imines | smolecule.com |

| Buchwald-Hartwig Amination | Chloro-pyrimidines, Pd catalyst | Pyrimidin-2-amines | nih.gov |

| Tandem Coupling-Cyclization | 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, terminal alkynes, Pd/C-Cu catalysis | Pyrano[4,3-c]pyrazol-4(1H)-ones | beilstein-journals.org |

| Acylation | Formic Acid | N-formyl intermediate | acs.orgacs.org |

Advanced Computational Modeling for Property Prediction and Catalyst Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound and its derivatives, computational modeling offers powerful predictive capabilities, accelerating the design and discovery process.

Density Functional Theory (DFT) calculations have been employed to rationalize observed reactivity and selectivity in synthetic transformations involving this amine. acs.orgacs.org Molecular docking studies are frequently used to predict the binding modes of its derivatives with biological targets, such as protein kinases, providing crucial insights for the rational design of new inhibitors. nih.govresearchgate.netnih.gov These computational approaches help to prioritize synthetic targets and understand structure-activity relationships. researchgate.net

The future of computational modeling in this area lies in the development and application of more sophisticated methods. This includes the use of machine learning and artificial intelligence to predict reaction outcomes and biological activities with greater accuracy. Advanced simulations could also be employed to design novel catalysts specifically tailored for transformations involving this compound, leading to more efficient and selective synthetic routes.

| Computational Method | Application | Insights Gained | Reference |

| Density Functional Theory (DFT) | Understanding reactivity and selectivity | Elucidation of reaction mechanisms and electronic properties. | acs.orgacs.orgresearchgate.net |

| Molecular Docking | Predicting binding modes with biological targets | Identification of key interactions for inhibitor design. | nih.govresearchgate.netnih.govresearchgate.net |

| ADMET Prediction | Estimating pharmacokinetic properties | Early assessment of drug-likeness and potential toxicity. | chemmethod.com |

| Time-Dependent DFT (TD-DFT) | Calculating electronic properties | Determining HOMO-LUMO gaps and chemical reactivity parameters. | researchgate.net |

Expanding Applications in Materials Science and Chemical Biology Tools (non-clinical)

The unique electronic properties of the pyrazole ring make this compound and its derivatives attractive candidates for applications in materials science. smolecule.com The presence of multiple nitrogen atoms and the amino group allows for its use as a ligand in coordination chemistry, forming complexes with transition metals. vulcanchem.com These coordination compounds could possess interesting optical, electronic, or magnetic properties, making them suitable for development as novel functional materials.

In the realm of chemical biology, this compound serves as a vital, non-clinical tool for research. It is a key building block for the synthesis of molecular probes and inhibitors used to study biological processes. acs.orgacs.orgnih.gov For example, its derivatives are used to create potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial tools for investigating the cell cycle and cancer biology. nih.gov Interaction studies, such as protein binding assays, utilize these compounds to elucidate mechanisms of action and identify new therapeutic targets. smolecule.com

Future research will likely expand these applications. In materials science, this could involve the design and synthesis of novel polymers or metal-organic frameworks (MOFs) incorporating the this compound scaffold for applications in sensing, catalysis, or gas storage. In chemical biology, the development of new photoaffinity labels or fluorescent probes based on this structure could provide powerful tools for visualizing and understanding complex biological systems.

| Application Area | Specific Use | Description | Reference |

| Materials Science | Coordination Chemistry | The amino and pyrazole groups act as ligands for transition metals. | vulcanchem.com |

| Chemical Biology | Kinase Inhibitor Synthesis | A key fragment for developing potent and selective inhibitors of kinases like CDK2 for research. | nih.gov |

| Chemical Biology | Drug Discovery Building Block | Used in the synthesis of drug candidates for preclinical research. | acs.orgacs.org |

| Chemical Biology | Interaction Studies | Incorporated into molecules to study protein binding and receptor affinity. | smolecule.com |

Q & A

Q. What are the common synthetic routes for 1-methyl-1H-pyrazol-4-amine, and how can intermediates be characterized?

this compound is typically synthesized via cyclization of thiourea analogues or hydrazine derivatives. A validated pathway involves:

- Cyclization : Starting from monomethylhydrazine or phenylhydrazine with ethyl acetoacetate to form pyrazole intermediates.

- Formylation/Oxidation : Conversion to 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediates, confirmed via IR and NMR spectroscopy .

- X-ray crystallography : Critical for resolving structural ambiguities in intermediates (e.g., thiourea derivatives) .

Q. How can researchers confirm the purity and identity of this compound derivatives?

- Chromatography : Use gradient elution (e.g., 0–100% EtOAc in hexanes) for purification .

- Spectroscopy : H/C NMR to verify substituent positions and MS (ESI or EI) for molecular weight validation .

- Elemental analysis : Quantify C, H, N ratios to confirm stoichiometry .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions enhance functionalization of this compound?

Pd-catalyzed C–N coupling enables direct attachment of aryl/heteroaryl groups to the pyrazole core. Key steps:

- Catalytic system : Use Pd(OAc) with ligands like Xantphos and CsCO as a base .

- Substrate scope : Couple with aryl halides (e.g., 2-chloropyrimidine) to generate bioactive analogues (e.g., BTK inhibitors) .

- Optimization : Microwave heating reduces reaction time and improves yields (e.g., 70–85% for BTK inhibitor precursors) .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for pyrazole-based antimicrobial agents?

- Regioisomer separation : Use preparative HPLC to isolate isomers (e.g., halogenated tetrazole regioisomers) and test bioactivity individually .

- Crystallographic data : Compare hydrogen bonding patterns (e.g., N–H···O interactions in thiourea derivatives) to explain potency variations .

- Dose-response assays : Validate discrepancies using IC measurements against bacterial strains (e.g., Mycobacterium tuberculosis) .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Molecular docking : Screen derivatives against target proteins (e.g., Super antigen SMEZ-2, PDB:1ET6) using AutoDock Vina. Prioritize compounds with low binding energy (e.g., –4.47 kcal/mol for 1,1,1-Trinitroethane) .

- ADMET profiling : Predict pharmacokinetics (e.g., logP, BBB permeability) via SwissADME or similar tools to filter non-viable candidates early .

Methodological Challenges

Q. How to address low yields in multi-step syntheses of pyrazole acyl thiourea derivatives?

- Stepwise monitoring : Use TLC to identify incomplete reactions (e.g., acylation of pyrazole intermediates) .

- Solvent optimization : Replace DMF with DMSO for imine condensations to reduce degradation of this compound .

- Excess reagents : Employ 1.2–1.5 equivalents of amine to drive reactions to completion .

Q. What crystallographic techniques are suitable for resolving tautomerism in pyrazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.